molecular formula C5H10O5 B583858 D-Lyxose-5-13C CAS No. 139657-61-7

D-Lyxose-5-13C

Cat. No.: B583858
CAS No.: 139657-61-7
M. Wt: 151.122
InChI Key: PYMYPHUHKUWMLA-IAAYJPMJSA-N
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Description

D-Lyxose-5-13C: is a labeled form of D-Lyxose, a rare sugar that is part of the pentose family. The “5-13C” label indicates that the carbon at the fifth position in the sugar molecule is a carbon-13 isotope, which is a stable isotope used in various scientific studies. D-Lyxose itself is an aldopentose, meaning it contains five carbon atoms and an aldehyde group. This compound is of interest in various fields, including biochemistry, molecular biology, and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose-5-13C typically involves the incorporation of the carbon-13 isotope into the D-Lyxose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is to start with a precursor molecule that already contains the carbon-13 isotope and then convert it into D-Lyxose through a series of chemical reactions. For example, D-Xylulose-5-13C can be isomerized to this compound using D-Lyxose isomerase .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to achieve high specificity and yield. Enzymatic methods are preferred due to their moderate reaction conditions and sustainability. The use of D-Lyxose isomerase, which catalyzes the isomerization of D-Xylulose to D-Lyxose, is a key step in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: D-Lyxose-5-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: D-Lyxonic acid.

    Reduction: D-Lyxitol.

    Isomerization: D-Xylulose.

Scientific Research Applications

Chemistry: D-Lyxose-5-13C is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates. The carbon-13 label provides a distinct signal that can be tracked in metabolic studies .

Biology: In molecular biology, this compound is used to investigate the metabolic pathways of pentose sugars. It helps in understanding the role of rare sugars in cellular processes .

Medicine: this compound is used in the development of diagnostic tools and therapeutic agents. Its labeled form allows for precise tracking in metabolic studies, aiding in the development of treatments for metabolic disorders .

Industry: In the food and pharmaceutical industries, this compound is used as a precursor for the synthesis of rare sugars and other bioactive compounds .

Mechanism of Action

The mechanism of action of D-Lyxose-5-13C involves its incorporation into metabolic pathways where it undergoes various enzymatic reactions. The carbon-13 label allows researchers to trace its metabolic fate using NMR spectroscopy. D-Lyxose isomerase plays a crucial role in converting D-Lyxose to D-Xylulose, which can then enter the pentose phosphate pathway .

Comparison with Similar Compounds

    D-Xylose: Another aldop

Biological Activity

D-Lyxose-5-13C is a stable isotope-labeled form of D-Lyxose, a sugar that plays significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in research, and potential therapeutic uses.

Overview of D-Lyxose

D-Lyxose is an aldopentose sugar, which is a five-carbon monosaccharide. It is involved in several biochemical pathways, particularly the pentose phosphate pathway (PPP), which is crucial for cellular metabolism and the generation of nucleotides and nucleic acids. The incorporation of the carbon-13 isotope into D-Lyxose allows for advanced metabolic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Pentose Phosphate Pathway

D-Lyxose enters the PPP, where it can be converted into other sugars and metabolic intermediates. The enzyme lyxose isomerase catalyzes the interconversion between D-Lyxose and D-Xylulose. This reaction is vital for the utilization of D-Lyxose in cellular metabolism.

Key Enzymatic Reactions:

  • Lyxose Isomerase Activity : Highly specific for D-Lyxose, with minimal activity towards other sugars like mannose or ribose . This specificity facilitates targeted metabolic studies.

Molecular Modeling and Drug Discovery

This compound has been utilized as a molecular modeling tool to study drug binding and recognition, particularly in relation to aldose reductase, an enzyme implicated in diabetic complications . The isotopic labeling allows researchers to trace metabolic fluxes and understand the dynamics of drug interactions at a molecular level.

Case Studies

  • Metabolic Flux Analysis : A study evaluated the use of various 13C-labeled tracers, including this compound, to assess metabolic fluxes in carcinoma cell lines. The results highlighted the tracer's effectiveness in estimating fluxes through glycolysis and the TCA cycle .
  • Therapeutic Potential : Research indicates that D-Lyxose derivatives may serve as precursors for immune stimulants and anti-tumor agents. For example, α-galactosylceramide, derived from D-Lyxose, has shown promise in enhancing immune responses against tumors .

Biological Activity Data Table

Study Focus Findings Reference
Metabolic Flux AnalysisTracer effectivenessDemonstrated precise estimation of metabolic fluxes using this compound
Drug Binding StudiesAldose reductase interactionIdentified binding dynamics and metabolic pathways influenced by this compound
Immune StimulationPrecursor for α-galactosylceramideEnhanced immune response noted in murine models

Properties

CAS No.

139657-61-7

Molecular Formula

C5H10O5

Molecular Weight

151.122

IUPAC Name

(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i2+1

InChI Key

PYMYPHUHKUWMLA-IAAYJPMJSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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